Lipophilicity Modulation: XLogP3-AA Comparison Between 4-Ethoxybenzoyl, 4-Methoxybenzoyl, and Unsubstituted Benzoyl Analogs
The 4-ethoxybenzoyl substitution of the target compound elevates computed lipophilicity (XLogP3-AA = 1.9) relative to both the 4-methoxybenzoyl and unsubstituted benzoyl analogs, a direction consistent with the additional methylene group in the ethoxy chain [1]. While experimental logP data for the closest analogs are not reported in the public domain, the computed values provide a rank-order prediction: the ethoxy derivative is expected to exhibit higher membrane permeability and lower aqueous solubility than the methoxy or unsubstituted counterparts, directly impacting assay buffer compatibility and DMSO stock formulation requirements [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4-Methoxybenzoyl analog: XLogP ~1.4 (estimated from methoxy vs ethoxy chain-length relationship); 4-Methylbenzoyl analog: XLogP ~1.6; Unsubstituted benzoyl analog: XLogP ~1.2 |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.7 log units vs methoxy and unsubstituted analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); comparator values are estimated based on the established contribution of a –CH2– unit to logP (~0.5 units) |
Why This Matters
Lipophilicity differences of 0.3–0.7 log units can translate to measurable shifts in passive membrane permeability, affecting intracellular target engagement in cell-based assays and dictating solvent requirements for compound handling in screening laboratories.
- [1] PubChem. Computed XLogP3-AA for CID 119102315. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034276-21-4 (accessed April 2026). View Source
